9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile
Overview
Description
9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile is a chemical compound with the CAS Number: 40114-84-9 . It has a molecular weight of 232.2 . It is a solid at room temperature .
Synthesis Analysis
High-throughput screening highlighted 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile as an active inhibitor of ubiquitin-specific proteases (USPs), a family of hydrolytic enzymes involved in the removal of ubiquitin from protein substrates . The synthesis and in vitro evaluation of new compounds, analogues of 1, led to the identification of potent and selective inhibitors of the deubiquitinating enzyme USP8 .Molecular Structure Analysis
The InChI code for 9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile is 1S/C13H4N4O/c14-5-9-10(6-15)17-12-11(16-9)7-3-1-2-4-8(7)13(12)18/h1-4H . The InChI key is HUWWIHVYVDAXCT-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical behavior of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile was examined . The compound showed a planar conformation and small torsion angle . The strong electron-withdrawing ability of IPC endowed BTOIPC with a low optical bandgap .Physical And Chemical Properties Analysis
9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile is a solid at room temperature . It has a molecular weight of 232.2 .Scientific Research Applications
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- Application : 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile has been identified as an active inhibitor of ubiquitin-specific proteases (USPs), a family of hydrolytic enzymes involved in the removal of ubiquitin from protein substrates .
- Methods : High-throughput screening was used to identify this compound as an active inhibitor .
- Results : The results led to the identification of potent and selective inhibitors of the deubiquitinating enzyme USP8 .
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- Application : 9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile and its analogs have been identified as selective USP8 inhibitors that show anti-proliferative and pro-apoptotic activities in various cancer cell lines .
- Methods : High-throughput screens were used to identify these compounds as active inhibitors .
- Results : The identification of these inhibitors has potential clinical implications in cancer, making them an important target in the pharmaceutical industry .
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- Application : A novel 9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile (IPC) end group was developed and applied into the design and synthesis of non-fullerene small molecule acceptors (NF-SMAs) called BTOIPC .
- Methods : The IPC end group was synthesized and applied to the design of NF-SMAs. BTOIPC with potential intramolecular C N⋯S interactions showed a planar conformation and small torsion angle .
- Results : Organic solar cells (OSCs) based on PBDB-T:BTOIPC achieved a power conversion efficiency (PCE) of 9.31% with a fill factor (FF) close to 70% and an energy loss (Eloss) of 0.57 eV .
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- Application : High-throughput screening highlighted 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile as an active inhibitor of ubiquitin-specific proteases (USPs), a family of hydrolytic enzymes involved in the removal of ubiquitin from protein substrates .
- Methods : The chemical behavior of the compound was examined. Moreover, the synthesis and in vitro evaluation of new compounds, analogues of 1, led to the identification of potent and selective inhibitors of the deubiquitinating enzyme USP8 .
- Results : The results led to the identification of potent and selective inhibitors of the deubiquitinating enzyme USP8 .
Safety And Hazards
Future Directions
properties
IUPAC Name |
9-oxoindeno[1,2-b]pyrazine-2,3-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4N4O/c14-5-9-10(6-15)17-12-11(16-9)7-3-1-2-4-8(7)13(12)18/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWWIHVYVDAXCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=C(N=C3C2=O)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303578 | |
Record name | 9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50303578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile | |
CAS RN |
40114-84-9 | |
Record name | 40114-84-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159143 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50303578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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